molecular formula C21H14N2O6 B11561621 2-(4-methoxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(4-methoxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11561621
M. Wt: 390.3 g/mol
InChI Key: ZOSPGPPHXQCQAF-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains both methoxy and nitrophenoxy functional groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-METHOXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylamine with phthalic anhydride to form an intermediate, which is then reacted with 4-nitrophenol under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and nitrophenoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms.

Scientific Research Applications

2-(4-METHOXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(4-METHOXYPHENYL)-5-(4-AMINOPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-(4-METHOXYPHENYL)-5-(4-HYDROXYPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Comparison: Compared to similar compounds, 2-(4-METHOXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both methoxy and nitrophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O6/c1-28-15-6-2-13(3-7-15)22-20(24)18-11-10-17(12-19(18)21(22)25)29-16-8-4-14(5-9-16)23(26)27/h2-12H,1H3

InChI Key

ZOSPGPPHXQCQAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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